7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one core, a bicyclic system fused with a piperazine ring via a sulfonyl linker. The piperazine moiety is substituted with a 2-(4-methoxyphenyl)acetyl group, contributing to its unique electronic and steric profile. The 4-methoxyphenyl group may enhance lipophilicity and influence binding interactions compared to other substituents (e.g., fluorobenzoyl or methoxyphenylbutyl groups in related compounds) .
Properties
IUPAC Name |
7-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-33-21-7-4-18(5-8-21)15-24(30)26-11-13-27(14-12-26)34(31,32)22-16-19-3-2-10-28-23(29)9-6-20(17-22)25(19)28/h4-5,7-8,16-17H,2-3,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGHOKYIAFYNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the formation of the tetrahydropyridoquinoline core. The reaction conditions often involve the use of solvents such as chloroform and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[731
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Implications
The table below highlights key structural differences and available data for analogs:
Pharmacological and Physicochemical Inferences
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to 3-fluorobenzoyl () or unsubstituted phenyl analogs.
- Substituent positioning (para vs. meta/ortho) may fine-tune selectivity .
- Stability : Sulfonyl linkers (target and ) may confer greater hydrolytic stability than ester or alkyl linkages in other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
